Lenoremycin

Descripción

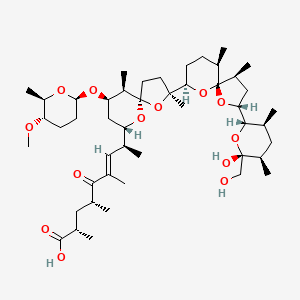

polycyclic, polyether cpd belonging to nigericin group of antibiotics produced by Streptomyces hygroscopicus strain; RN given refers to (11(2R,5S,6R)12R)-isomer; structure in second source

Propiedades

Número CAS |

51257-84-2 |

|---|---|

Fórmula molecular |

C47H78O13 |

Peso molecular |

851.1 g/mol |

Nombre IUPAC |

(E,2S,4R,8S)-8-[(2S,5R,6R,7R,9S)-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-7-[(2R,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid |

InChI |

InChI=1S/C47H78O13/c1-25(19-26(2)41(49)27(3)20-29(5)43(50)51)36-23-37(55-40-16-14-35(53-12)34(10)54-40)33(9)46(56-36)18-17-44(11,60-46)39-15-13-30(6)47(58-39)32(8)22-38(57-47)42-28(4)21-31(7)45(52,24-48)59-42/h19,25,27-40,42,48,52H,13-18,20-24H2,1-12H3,(H,50,51)/b26-19+/t25-,27+,28-,29-,30+,31+,32-,33+,34+,35-,36-,37+,38+,39+,40-,42-,44-,45-,46+,47+/m0/s1 |

Clave InChI |

LQFPDTISEHAMNQ-JRSQRZRGSA-N |

SMILES isomérico |

C[C@@H]1CC[C@@H](O[C@@]12[C@H](C[C@@H](O2)[C@@H]3[C@H](C[C@H]([C@@](O3)(CO)O)C)C)C)[C@@]4(CC[C@@]5(O4)[C@@H]([C@@H](C[C@H](O5)[C@@H](C)/C=C(\C)/C(=O)[C@H](C)C[C@H](C)C(=O)O)O[C@H]6CC[C@@H]([C@H](O6)C)OC)C)C |

SMILES canónico |

CC1CCC(OC12C(CC(O2)C3C(CC(C(O3)(CO)O)C)C)C)C4(CCC5(O4)C(C(CC(O5)C(C)C=C(C)C(=O)C(C)CC(C)C(=O)O)OC6CCC(C(O6)C)OC)C)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

58399-44-3 (mono-hydrochloride salt) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

A 130 A-130 A-130A A-130A monosilver (+1) salt A-130A, antibiotic A 130 (sodium salt) A-130A, monosodium salt lenoremycin Ro 21-6150 |

Origen del producto |

United States |

Foundational & Exploratory

Lenoremycin: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenoremycin, a polyether antibiotic produced by the actinomycete Streptomyces hygroscopicus A-130, has emerged as a compound of significant interest due to its potent and selective activity against cancer stem cells (CSCs). This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its discovery, methods for its isolation and purification from Streptomyces, its known biological activities, and the underlying mechanism of action involving the induction of reactive oxygen species (ROS). This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, oncology, and drug development.

Discovery and Producing Organism

This compound is a secondary metabolite produced by the bacterium Streptomyces hygroscopicus, strain A-130[1]. Members of the genus Streptomyces are renowned for their ability to produce a wide array of bioactive compounds, including many clinically important antibiotics[2]. The discovery of this compound's specific activity against cancer stem cells was the result of a targeted screening strategy aimed at identifying compounds that selectively inhibit the formation of CSC spheres in a three-dimensional culture system[3][4].

Physicochemical Properties and Structure

This compound is a polyether ionophore antibiotic. The chemical and physical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C47H78O13 | [PubChem CID: 6441669] |

| Molecular Weight | 850.54 g/mol | [PubChem CID: 6441669] |

| Monoisotopic Mass | 850.544243 g/mol | [PubChem CID: 6441669] |

| Predicted XLogP3-AA | 6.8 | [PubChem CID: 6441669] |

Experimental Protocols

While the specific, detailed protocols for the initial discovery and isolation of this compound from Streptomyces hygroscopicus A-130 are not extensively detailed in the currently available public literature, this section provides a generalized workflow and methodologies based on established procedures for the isolation of polyether antibiotics from Streptomyces species.

Fermentation of Streptomyces hygroscopicus A-130

A typical fermentation process for the production of polyether antibiotics from Streptomyces involves the following steps:

-

Inoculum Preparation: A seed culture of Streptomyces hygroscopicus A-130 is prepared by inoculating a suitable liquid medium (e.g., tryptic soy broth or a specialized seed medium) with spores or mycelial fragments from a stock culture. The culture is incubated on a rotary shaker at 28-30°C for 2-3 days to obtain a dense biomass.

-

Production Culture: The seed culture is then used to inoculate a larger volume of production medium. Production media for polyether antibiotics are often complex and contain sources of carbon (e.g., glucose, starch), nitrogen (e.g., soybean meal, yeast extract), and mineral salts.

-

Fermentation Conditions: The production culture is incubated under controlled conditions of temperature (28-30°C), pH, and aeration for a period of 5-10 days. The production of this compound would be monitored periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Isolation and Purification of this compound

The following is a general procedure for the extraction and purification of a polyether antibiotic like this compound from a Streptomyces fermentation broth:

-

Mycelial Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant. Polyether antibiotics are often found within the mycelia.

-

Solvent Extraction: The mycelial cake is extracted with an organic solvent such as acetone or methanol. The solvent extract is then concentrated under reduced pressure.

-

Liquid-Liquid Extraction: The concentrated extract is partitioned between an immiscible organic solvent (e.g., ethyl acetate or chloroform) and water. The organic phase, containing the lipophilic this compound, is collected.

-

Chromatographic Purification: The crude extract from the organic phase is subjected to a series of chromatographic steps for purification. This typically includes:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Further purification can be achieved using size-exclusion chromatography on Sephadex LH-20 with a solvent such as methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is typically performed using reversed-phase HPLC (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile-water or methanol-water gradient).

-

Structure Elucidation

The chemical structure of the purified this compound would be determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to establish the connectivity of atoms and the stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Biological Activity and Mechanism of Action

This compound has been identified as a potent and selective inhibitor of cancer stem cell (CSC) sphere formation[3][4]. CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and recurrence.

Quantitative Data on Biological Activity

The following table summarizes the reported inhibitory activity of this compound.

| Cell Line/Assay | Activity Metric | Value | Reference |

| Colorectal CSC spheres | Selective Inhibition | Effective | [3][4] |

| Pancreatic cancer cells | Sphere Formation Inhibition | Effective | [4] |

Mechanism of Action: Induction of Reactive Oxygen Species (ROS)

The primary mechanism of action of this compound against cancer stem cells involves the induction of intracellular reactive oxygen species (ROS)[3][4]. ROS are highly reactive molecules, such as superoxide anions and hydrogen peroxide, that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

The proposed signaling pathway for this compound-induced cell death is depicted below.

Caption: this compound induces apoptosis in cancer stem cells via ROS production.

Experimental and Logical Workflows

The discovery and characterization of this compound's anti-CSC activity followed a logical experimental workflow.

Caption: Experimental workflow for this compound discovery and characterization.

Conclusion and Future Perspectives

This compound represents a promising lead compound for the development of novel anticancer therapies targeting the cancer stem cell population. Its unique mode of action, involving the induction of ROS, offers a potential strategy to overcome the resistance of CSCs to conventional chemotherapeutics. Further research is warranted to fully elucidate the detailed biosynthetic pathway of this compound in Streptomyces hygroscopicus, which could enable synthetic biology approaches to generate novel analogs with improved therapeutic properties. Additionally, in-depth preclinical and clinical studies are necessary to evaluate the safety and efficacy of this compound as a potential therapeutic agent. This technical guide provides a foundation of the current knowledge on this compound, intended to facilitate and inspire future research and development in this exciting area.

References

- 1. mdpi.com [mdpi.com]

- 2. Signaling Mechanism(S) of Reactive Oxygen Species in Epithelial-Mesenchymal Transition Reminiscent of Cancer Stem Cells in Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactive Oxygen Species in Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Elucidation of the Leinamycin Biosynthetic Pathway: A Technical Overview

Disclaimer: Initial searches for "Lenoremycin" did not yield specific results. Based on the similarity of the name and the nature of the query, this document focuses on the well-documented biosynthetic pathway of Leinamycin .

This technical guide provides an in-depth overview of the elucidated biosynthetic pathway of leinamycin, a potent antitumor antibiotic. The content is tailored for researchers, scientists, and drug development professionals, offering a summary of the genetic basis, enzymatic machinery, and proposed biosynthetic steps involved in its production by Streptomyces atroolivaceus S-140.

The Leinamycin Biosynthetic Gene Cluster

The biosynthesis of leinamycin is orchestrated by a complex gene cluster, designated as lnm. Through sequencing and systematic gene inactivation, the boundaries of this cluster have been defined.[1]

A 135,638 base pair DNA region from Streptomyces atroolivaceus S-140 was sequenced to identify the leinamycin biosynthetic gene cluster.[1] The core lnm cluster spans 61.3 kb and contains 27 open reading frames (ORFs).[1] These genes encode a variety of enzymes crucial for the synthesis of the leinamycin molecule.

| Parameter | Value | Reference |

| Sequenced DNA Region | 135,638 bp | [1] |

| lnm Gene Cluster Size | 61.3 kb | [1] |

| Number of Genes in Cluster | 27 | [1] |

The 27 genes within the cluster are responsible for encoding the following protein types:

-

Nonribosomal Peptide Synthetases (NRPS)

-

Polyketide Synthases (PKS)

-

Hybrid NRPS-PKS enzymes

-

Resistance proteins

-

Regulatory enzymes

-

Tailoring enzymes

-

Proteins of unknown function

Proposed Biosynthetic Pathway of Leinamycin

The biosynthesis of leinamycin is proposed to be carried out by a sophisticated hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) system. This megasynthetase exhibits an unprecedented level of architectural complexity.[1]

The central machinery includes:

-

Discrete NRPS components: LnmQ and LnmP[1]

-

Modular NRPS: LnmI[1]

-

Acyltransferase-less PKS: LnmG, LnmI, and LnmJ[1]

-

PKS modules with unusual domain organization [1]

This intricate arrangement of enzymes is responsible for the assembly of the complex leinamycin structure.

Caption: Proposed workflow for the biosynthesis of Leinamycin.

Experimental Protocols

The elucidation of the leinamycin biosynthetic pathway involved key experimental techniques, primarily focused on genetic manipulation and sequencing.

A primary method used to define the boundaries of the lnm gene cluster was systematic inactivation of open reading frames (ORFs).[1]

General Protocol Outline:

-

Target Gene Selection: Putative genes within the sequenced 135,638 bp region were targeted for inactivation.

-

Vector Construction: An appropriate vector carrying a selectable marker and sequences homologous to the target gene is constructed. This vector is designed to integrate into the bacterial chromosome via homologous recombination, thereby disrupting the target gene.

-

Transformation: The constructed vector is introduced into Streptomyces atroolivaceus S-140 protoplasts.

-

Selection of Mutants: Transformants are selected based on the selectable marker. Successful gene inactivation events are confirmed by PCR and Southern blot analysis.

-

Metabolite Analysis: The resulting mutant strains are cultivated under conditions permissive for leinamycin production. The culture broths are then extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to determine the effect of the gene knockout on leinamycin production. A loss of leinamycin production upon inactivation of a specific gene confirms its involvement in the biosynthetic pathway.

Note: The detailed, step-by-step protocols for these experiments, including specific primer sequences, vector maps, and culture conditions, would be found in the full research article and its supplementary materials.

Conclusion

The elucidation of the leinamycin biosynthetic pathway has revealed a remarkably complex and architecturally novel hybrid NRPS-PKS system.[1] This foundational knowledge opens avenues for future research, including the potential for biosynthetic engineering to create novel analogs of leinamycin with improved therapeutic properties. Further in vitro characterization of the individual enzymes is necessary to fully understand the intricate molecular mechanisms governing the assembly of this potent natural product.

References

The Ionophore Lenoremycin: A Technical Guide to its Biological Activity Spectrum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenoremycin, a polyether ionophore antibiotic produced by Streptomyces sp., has emerged as a molecule of significant interest due to its broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a particular focus on its promising anticancer properties, specifically against cancer stem cells (CSCs), as well as its antimicrobial effects. This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for cited assays, and visualizes relevant biological pathways and workflows.

Introduction

Polyether ionophores are a class of naturally occurring compounds capable of transporting metal ions across cellular membranes, thereby disrupting ion gradients and inducing a range of biological effects.[1][3] this compound belongs to this class and has demonstrated potent antibacterial, antifungal, and anticancer activities.[1][2] A significant finding has been its ability to selectively inhibit the formation of colorectal cancer stem cell spheres, suggesting a targeted action against this critical subpopulation of tumor cells responsible for recurrence and metastasis.[4] The primary mechanism underlying its anti-CSC activity has been identified as the induction of reactive oxygen species (ROS).[4]

Mechanism of Action

As a polyether ionophore, this compound's fundamental mechanism of action involves the disruption of cation gradients across biological membranes.[1] This disruption of ionic homeostasis is believed to be the basis for its broad biological activities.

In the context of its anticancer effects, particularly against cancer stem cells, this compound induces the production of reactive oxygen species (ROS).[4] Elevated ROS levels can lead to oxidative stress, damaging cellular components such as DNA, proteins, and lipids, ultimately triggering cell death. Cancer stem cells, which often exhibit a distinct metabolic state, may be particularly vulnerable to this ROS-mediated cytotoxicity. While the precise downstream signaling events are still under investigation, it is hypothesized that the increase in intracellular ROS disrupts key signaling pathways essential for CSC survival and self-renewal, such as the Akt and Wnt/β-catenin pathways.

Quantitative Biological Activity Data

The following tables summarize the available quantitative data on the biological activity of this compound. Further research is needed to expand this dataset across a wider range of cell lines and microbial strains.

Table 1: Anticancer Activity of this compound

| Cell Line/Model | Assay Type | Metric | Value (µM) | Reference |

| Colorectal Cancer Stem Cells | Sphere Formation Assay | Inhibition | Selective and effective inhibition noted | [4] |

| Cancer Cell Lines (unspecified) | Cytotoxicity Assay | Cytotoxicity | up to 20 | [2] |

Table 2: Antimicrobial Activity of this compound

| Organism | Assay Type | Metric | Value (µM) | Reference |

| Gram-positive bacteria | MIC Assay | MIC | up to 60 | [2] |

| Gram-negative bacteria | MIC Assay | MIC | > 100 µg/ml (inactive) | [1] |

| Fungi | Antifungal Assay | Activity noted | up to 60 | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound. These protocols are based on established methods and have been adapted to the context of this compound research.

Cancer Stem Cell Sphere Formation Assay

This assay is used to assess the ability of a compound to inhibit the self-renewal capacity of cancer stem cells.

Materials:

-

Human colorectal cancer cell lines (e.g., HCT116, HT29)

-

DMEM/F12 serum-free medium

-

B-27 supplement

-

Epidermal Growth Factor (EGF)

-

Basic Fibroblast Growth Factor (bFGF)

-

Ultra-low attachment plates

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Microscope with imaging capabilities

Procedure:

-

Culture colorectal cancer cells in standard 2D culture conditions.

-

Harvest cells using Trypsin-EDTA and prepare a single-cell suspension.

-

Resuspend cells in serum-free sphere-forming medium (DMEM/F12 supplemented with B-27, EGF, and bFGF).

-

Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

-

Add this compound at various concentrations to the experimental wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.

-

Monitor sphere formation under a microscope.

-

After the incubation period, count the number of spheres (typically >50 µm in diameter) in each well.

-

Calculate the percentage of sphere formation inhibition relative to the vehicle control.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular production of ROS in response to treatment with this compound.

Materials:

-

Colorectal cancer stem cells (or relevant cancer cell line)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe

-

This compound

-

Phosphate-buffered saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Culture cancer cells to the desired confluency in a 96-well plate.

-

Treat the cells with various concentrations of this compound for a specified time. Include a positive control (e.g., H2O2) and a vehicle control.

-

Wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30 minutes.

-

Wash the cells again with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorometer with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. Alternatively, visualize and capture images using a fluorescence microscope.

-

Quantify the relative ROS production by comparing the fluorescence intensity of treated cells to that of the vehicle control.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows related to the study of this compound.

References

- 1. Antibiotics inhibit sphere-forming ability in suspension culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 3. Sphere-Formation Assay: Three-Dimensional in vitro Culturing of Prostate Cancer Stem/Progenitor Sphere-Forming Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Lenoremycin: A Novel Polyether Ionophore Targeting Cancer Stem Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with the capacity for self-renewal and differentiation, driving tumor initiation, metastasis, and therapeutic resistance. The eradication of CSCs is a paramount objective in the development of novel anticancer therapies. This technical guide details the role of Lenoremycin, a polyether ionophore antibiotic, in selectively targeting and eliminating cancer stem cells. Identified through a novel three-dimensional (3D) screening strategy, this compound has demonstrated significant efficacy against colorectal cancer stem cells.[1][2] Its primary mechanism of action involves the induction of reactive oxygen species (ROS), leading to the suppression of CSC sphere formation and a reduction in the expression of key stemness markers.[1] This document provides a comprehensive overview of the available data on this compound, detailed experimental protocols for its study, and visualizations of its proposed mechanism of action and experimental workflows.

Quantitative Data Summary

While specific quantitative data for this compound's efficacy against various cancer stem cell lines are emerging, the following tables are structured to present key metrics for comparative analysis as data becomes available.

Table 1: In Vitro Cytotoxicity of this compound against Colorectal Cancer Stem Cells

| Cell Line | CSC Markers | Assay Type | IC50 (µM) | % Inhibition of Sphere Formation (at IC50) | Reference |

| HT-29 | CD133+, ALDH+ | Sphere Formation | Data not available | Data not available | [1][2] |

| HCT116 | CD44+, CD133+ | Sphere Formation | Data not available | Data not available | |

| DLD-1 | EpCAM+, Lgr5+ | Sphere Formation | Data not available | Data not available |

Table 2: Effect of this compound on Cancer Stem Cell Marker Expression

| Cell Line | Treatment | Marker | Method | Fold Change in Expression | Reference |

| Colorectal CSC Spheres | This compound (IC50) | SOX2 | Western Blot/qRT-PCR | Decreased | [1] |

| Colorectal CSC Spheres | This compound (IC50) | Nanog | Western Blot/qRT-PCR | Data not available | |

| Colorectal CSC Spheres | This compound (IC50) | ALDH1A1 | Flow Cytometry/Western Blot | Data not available | |

| Colorectal CSC Spheres | This compound (IC50) | CD133 | Flow Cytometry | Data not available |

Mechanism of Action: Induction of Reactive Oxygen Species

This compound, a polyether ionophore, disrupts ion gradients across cellular membranes. This disruption leads to mitochondrial stress and a subsequent increase in the production of intracellular reactive oxygen species (ROS).[1] Elevated ROS levels in cancer stem cells can overwhelm their antioxidant defenses, leading to oxidative stress-induced apoptosis and inhibition of self-renewal pathways.

Caption: Proposed mechanism of action for this compound in targeting cancer stem cells.

Signaling Pathways Modulated by this compound-Induced ROS

The increase in ROS initiated by this compound is hypothesized to impact several signaling pathways critical for cancer stem cell survival and self-renewal.

Caption: Key signaling pathways potentially modulated by this compound-induced ROS in CSCs.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the efficacy of this compound against cancer stem cells.

Cancer Stem Cell Sphere Formation Assay

This assay assesses the self-renewal capacity of CSCs.

Materials:

-

Human colorectal cancer cell lines (e.g., HT-29, HCT116)

-

DMEM/F12 medium

-

B-27 supplement

-

Human epidermal growth factor (EGF)

-

Basic fibroblast growth factor (bFGF)

-

Penicillin-Streptomycin

-

Trypsin-EDTA

-

Ultra-low attachment plates

-

This compound

Protocol:

-

Culture colorectal cancer cells in standard adherent conditions.

-

Harvest and dissociate cells into a single-cell suspension using Trypsin-EDTA.

-

Resuspend cells in serum-free sphere-forming medium (DMEM/F12 supplemented with B-27, EGF, and bFGF).

-

Plate cells at a low density (e.g., 1,000 cells/mL) in ultra-low attachment plates.

-

Add varying concentrations of this compound to the wells.

-

Incubate for 7-14 days, allowing for sphere (colonosphere) formation.

-

Count the number and measure the diameter of spheres in each well using a microscope.

-

Calculate the percentage of sphere formation inhibition compared to a vehicle control.

Caption: Workflow for the cancer stem cell sphere formation assay.

Flow Cytometry for CSC Marker Analysis

This protocol is for the quantification of CSC populations based on cell surface marker expression.

Materials:

-

Colorectal cancer cells (treated and untreated with this compound)

-

Fluorescently conjugated antibodies (e.g., anti-CD133, anti-ALDH1A1)

-

Flow cytometry buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Protocol:

-

Harvest cells and wash with PBS.

-

Resuspend cells in flow cytometry buffer.

-

Incubate cells with fluorescently conjugated antibodies against CSC markers for 30 minutes on ice in the dark.

-

For ALDH activity, use a commercially available kit following the manufacturer's instructions.

-

Wash cells to remove unbound antibodies.

-

Resuspend cells in flow cytometry buffer.

-

Acquire data on a flow cytometer.

-

Analyze the percentage of marker-positive cells in the treated versus untreated populations.

Western Blotting for Stemness Factor Expression

This method is used to detect changes in the protein levels of key stemness transcription factors.

Materials:

-

Protein lysates from treated and untreated CSC spheres

-

SDS-PAGE gels

-

PVDF membranes

-

Primary antibodies (e.g., anti-SOX2, anti-Nanog, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Lyse CSC spheres and quantify protein concentration.

-

Separate protein lysates by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensity and normalize to a loading control (e.g., β-actin).

Conclusion and Future Directions

This compound presents a promising new avenue for the targeted therapy of cancer by specifically eliminating the cancer stem cell population. Its mechanism of action, centered on the induction of ROS, offers a clear rationale for its selective cytotoxicity. Further research is warranted to fully elucidate the downstream signaling pathways affected by this compound and to establish its in vivo efficacy and safety profile. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other polyether ionophores as potent anti-CSC agents. The collection of comprehensive quantitative data will be crucial for advancing this compound towards clinical application.

References

An In-depth Technical Guide to the Molecular Targets of Josamycin in Mammalian Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known molecular targets of the macrolide antibiotic Josamycin in mammalian cells. The information presented herein is intended to support further research and drug development efforts by elucidating the mechanisms through which Josamycin exerts its effects beyond its antibacterial activity. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes implicated signaling pathways.

Introduction

Josamycin is a macrolide antibiotic traditionally used for its bacteriostatic activity, which is achieved by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit.[1] However, a growing body of evidence suggests that macrolides, including Josamycin, also possess anti-inflammatory and other therapeutic properties in mammalian cells.[1] Understanding the specific molecular targets and mechanisms of action of Josamycin in a mammalian context is crucial for exploring its potential in novel therapeutic applications, such as in cancer and immunomodulation. This guide synthesizes the current knowledge on this topic, with a focus on data-driven insights and experimental methodologies.

Quantitative Data on Josamycin's Effects in Mammalian Cells

The following table summarizes the key quantitative findings from studies investigating the effects of Josamycin on mammalian cells. This data provides a basis for comparing its potency and cellular impact across different experimental systems.

| Cell Line | Assay Type | Parameter | Value | Reference |

| K562 (Human Chronic Myelogenous Leukemia) | shRNA Screen | Gene modulation of cellular sensitivity | See original publication for full dataset | [1] |

| K562 | Mitochondrial Function Assay | Change in mitochondrial function | Statistically significant changes observed | [1] |

| Primary Cells | Mitochondrial Function Assay | Change in mitochondrial function | Statistically significant changes observed | [1] |

Key Molecular Target: The Mitochondrial Ribosome

Genome-wide shRNA screens in K562 cancer cells have identified genes that modulate cellular sensitivity to Josamycin, providing strong evidence for its molecular targets.[1] These genetic approaches have clearly implicated the mitochondrial ribosome as a direct binding target of Josamycin in mammalian cells.[1] This interaction is believed to be at least partially responsible for the observed effects on mitochondrial function.[1]

Key genetic modulators of K562 growth sensitivity to Josamycin include factors involved in:

-

Mitochondrial translation initiation: MTIF2 and MTIF3[1]

-

Mitochondrial formylation: MTFMT[1]

-

Mitochondrial termination: GFM2[1]

Experimental Protocols

The identification of Josamycin's molecular targets has been facilitated by a range of advanced experimental techniques. Below are detailed methodologies for key experiments cited in the literature.

Genome-wide shRNA Screening

This technique is used to identify genes that, when their expression is knocked down, alter the sensitivity of cells to a drug.

-

Objective: To identify host genes that modulate cellular sensitivity to Josamycin.

-

Cell Line: K562 cells.

-

Methodology:

-

A pooled library of short hairpin RNAs (shRNAs), each targeting a specific gene, is introduced into the K562 cells using a lentiviral vector.

-

The population of cells with integrated shRNAs is then split and cultured in the presence or absence of Josamycin at a concentration that partially inhibits cell growth.

-

After a period of cell culture, genomic DNA is isolated from both the treated and untreated cell populations.

-

The shRNA sequences are amplified by PCR from the genomic DNA.

-

Deep sequencing is used to determine the relative abundance of each shRNA in the treated versus the untreated population.

-

Genes whose knockdown leads to either increased (sensitizing) or decreased (resistance) cell death in the presence of Josamycin are identified by analyzing the changes in shRNA abundance.

-

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming direct drug-target engagement in a cellular context. It is based on the principle that the binding of a ligand (drug) can increase the thermal stability of its target protein.[2][3][4][5]

-

Objective: To validate the direct binding of Josamycin to its putative protein targets within intact mammalian cells.

-

Methodology:

-

Intact cells are treated with either Josamycin or a vehicle control.

-

The treated cells are then heated to a range of temperatures to induce protein denaturation and precipitation.

-

Cells are lysed, and the soluble protein fraction is separated from the precipitated proteins by centrifugation.

-

The amount of the target protein remaining in the soluble fraction at each temperature is quantified. This can be done using techniques such as:

-

A shift in the melting curve of a protein to a higher temperature in the presence of the drug indicates direct binding.

-

Affinity Chromatography

This technique is used to isolate and identify proteins that bind to a specific ligand, in this case, a derivative of Josamycin.

-

Objective: To pull down and identify proteins from a cell lysate that directly interact with Josamycin.

-

Methodology:

-

Josamycin is chemically modified to allow its immobilization on a solid support (e.g., agarose beads) without significantly affecting its binding properties.

-

A mammalian cell lysate is prepared, containing a complex mixture of proteins.

-

The cell lysate is passed over a column containing the Josamycin-conjugated beads.

-

Proteins that bind to Josamycin will be retained on the column, while non-binding proteins will flow through.

-

After washing the column to remove non-specifically bound proteins, the Josamycin-binding proteins are eluted by changing the buffer conditions (e.g., altering pH or ionic strength, or by adding a high concentration of free Josamycin to compete for binding).

-

The eluted proteins are then identified using techniques such as mass spectrometry.

-

Signaling Pathways and Cellular Processes Affected by Josamycin

The interaction of Josamycin with the mitochondrial ribosome leads to downstream effects on various cellular signaling pathways and processes.

Mitochondrial Function and Metabolism

The primary consequence of Josamycin's interaction with the mitochondrial ribosome is the disruption of mitochondrial protein synthesis.[1] This can lead to a cascade of effects on cellular metabolism and energy production.

References

- 1. A genome-wide analysis of targets of macrolide antibiotics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dr.ntu.edu.sg [dr.ntu.edu.sg]

- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effects of Lenoremycin on Gram-positive Bacterial Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenoremycin, a polyether ionophore antibiotic also known as Ro 21-6150 and A-130A, exhibits significant activity against Gram-positive bacteria. This technical guide delineates the current understanding of this compound's mechanism of action, focusing on its profound effects on the bacterial cell membrane. As an ionophore, this compound disrupts the crucial ion gradients across the cell membrane, leading to a cascade of events that ultimately result in bacterial cell death. This document provides a comprehensive overview of its antibacterial activity, detailed experimental protocols for its study, and a visualization of its proposed mechanism.

Introduction

This compound is a member of the carboxyl polyether class of antibiotics, a group of naturally occurring compounds known for their ability to form lipid-soluble complexes with metal cations and transport them across biological membranes.[1][2][3] This ionophoretic activity is the primary driver of their biological effects.[1] this compound, isolated from Streptomyces hygroscopicus, has demonstrated in vitro activity against a range of Gram-positive bacteria.[3][4][5] Understanding the specific interactions between this compound and the bacterial cell membrane is crucial for its potential development as a therapeutic agent, particularly in an era of increasing antibiotic resistance.

Mechanism of Action: Disruption of Membrane Integrity

The primary mechanism of action of this compound against Gram-positive bacteria is the disruption of the cell membrane's integrity and function. This is achieved through its inherent nature as a mobile ion carrier.

Signaling Pathway of this compound's Action:

Caption: Proposed mechanism of this compound's action on the bacterial cell membrane.

This compound, being a lipophilic molecule, can insert itself into the bacterial cell membrane. Within the membrane, it chelates monovalent cations, such as potassium (K+) and sodium (Na+), forming a neutral, lipid-soluble complex. This complex can then diffuse across the membrane, releasing the cation into the cytoplasm and effectively shuttling ions down their concentration gradients. This process disrupts the carefully maintained electrochemical potential across the bacterial membrane, which is vital for numerous cellular processes, including ATP synthesis, nutrient transport, and maintenance of turgor pressure. The collapse of the membrane potential and the subsequent increase in membrane permeability ultimately lead to metabolic collapse and cell death.

Quantitative Data: Antibacterial Activity of this compound

| Gram-Positive Bacterium | Strain | MIC (µg/mL) | Reference |

| Not Specified | - | 0.4 | [1] |

| Gram-positive bacteria (general) | - | Active | [3][4][5] |

Further research is required to populate this table with more specific data for key pathogens such as Staphylococcus aureus, Bacillus subtilis, and Enterococcus faecalis.

Detailed Experimental Protocols

To facilitate further research into the effects of this compound on Gram-positive bacterial cell membranes, this section provides detailed methodologies for key experiments.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Experimental Workflow for MIC Determination:

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

-

This compound (or Ro 21-6150/A-130A)

-

Gram-positive bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1 mg/mL).

-

Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

Prepare Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar plate.

-

Select several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

-

Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the this compound dilutions. Include a positive control well (bacteria in CAMHB without antibiotic) and a negative control well (CAMHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) of the bacteria.

Membrane Potential Assay

This protocol utilizes a fluorescent dye, such as DiSC₃(5), which accumulates in polarized membranes and exhibits fluorescence quenching. Depolarization of the membrane leads to the release of the dye and an increase in fluorescence.

Experimental Workflow for Membrane Potential Assay:

Caption: Workflow for assessing changes in bacterial membrane potential using a fluorescent dye.

Materials:

-

Gram-positive bacterial cells

-

Fluorescent membrane potential-sensitive dye (e.g., DiSC₃(5))

-

Buffer (e.g., PBS with glucose)

-

This compound

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Grow bacteria to mid-log phase, harvest by centrifugation, and wash twice with the assay buffer. Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.5).

-

Dye Loading: Add the fluorescent dye to the cell suspension and incubate in the dark to allow the dye to partition into the bacterial membranes and reach a stable fluorescence signal.

-

Baseline Measurement: Record the baseline fluorescence of the cell suspension.

-

Addition of this compound: Add this compound at various concentrations to the cell suspension.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates membrane depolarization.

-

Controls: Include a positive control (e.g., a known depolarizing agent like valinomycin) and a negative control (vehicle-treated cells).

Membrane Permeability Assay

This assay uses a fluorescent dye, such as SYTOX Green, which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

Experimental Workflow for Membrane Permeability Assay:

Caption: Workflow for assessing changes in bacterial membrane permeability using a fluorescent dye.

Materials:

-

Gram-positive bacterial cells

-

SYTOX Green nucleic acid stain

-

Buffer (e.g., PBS)

-

This compound

-

Fluorometer or fluorescence plate reader

Procedure:

-

Cell Preparation: Prepare bacterial cells as described in the membrane potential assay.

-

Assay Setup: In a microplate, combine the bacterial suspension and SYTOX Green dye.

-

Baseline Measurement: Measure the initial fluorescence of the mixture.

-

Addition of this compound: Add this compound at various concentrations.

-

Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the uptake of the dye and thus increased membrane permeability.

-

Controls: Use a known membrane-permeabilizing agent as a positive control and vehicle-treated cells as a negative control.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the bacterial cell ultrastructure, allowing for the direct visualization of membrane damage.

Experimental Workflow for TEM Imaging:

Caption: Workflow for preparing bacterial samples for Transmission Electron Microscopy (TEM).

Procedure:

-

Sample Preparation: Treat bacterial cultures with this compound at a concentration known to be effective (e.g., at or above the MIC) for a defined period.

-

Fixation: Harvest the cells and fix them, typically with glutaraldehyde followed by osmium tetroxide, to preserve the cellular structures.

-

Dehydration: Dehydrate the fixed cells through a graded series of ethanol concentrations.

-

Embedding: Infiltrate the dehydrated cells with a resin (e.g., Epon) and polymerize it to form a solid block.

-

Sectioning: Use an ultramicrotome to cut extremely thin sections (60-90 nm) of the embedded sample.

-

Staining: Mount the sections on a grid and stain them with heavy metal salts (e.g., uranyl acetate and lead citrate) to enhance contrast.

-

Imaging: Observe the stained sections using a transmission electron microscope to visualize any morphological changes to the cell membrane, such as blebbing, lysis, or altered thickness.

Conclusion and Future Directions

This compound's activity as a polyether ionophore positions it as a potent antimicrobial agent against Gram-positive bacteria. Its mechanism of action, centered on the disruption of the cell membrane's ion gradients, represents a validated target for antibacterial drug development. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the specific quantitative effects of this compound on various Gram-positive pathogens.

Future research should focus on:

-

Comprehensive MIC Testing: Determining the MIC of this compound against a broad panel of clinically relevant Gram-positive bacteria, including antibiotic-resistant strains.

-

Quantitative Membrane Effect Studies: Performing detailed dose-response and time-course studies using membrane potential and permeability assays to quantify the kinetics of this compound's action.

-

Ultrastructural Analysis: Utilizing advanced electron microscopy techniques to visualize the morphological changes induced by this compound on the bacterial cell membrane in greater detail.

-

Structure-Activity Relationship Studies: Investigating the relationship between the chemical structure of this compound and its ionophoretic and antibacterial activities to guide the design of more potent and selective derivatives.

By addressing these research avenues, a more complete understanding of this compound's potential as a therapeutic agent can be achieved, paving the way for its possible application in combating Gram-positive bacterial infections.

References

- 1. Polyether ionophores: broad-spectrum and promising biologically active molecules for the control of drug-resistant bacteria and parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Studies on a new polyether antibiotic, Ro 21-6150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antibiotic A-130, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Antifungal Properties of Lenoremycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenoremycin, also known by its synonyms Ro 21-6150 and Antibiotic A-130-A, is a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus. Its CAS number is 51257-84-2. While primarily recognized for its activity against Gram-positive bacteria, mycobacteria, and protozoa, particularly coccidia, its characterization as an antifungal agent is not well-documented in publicly available scientific literature.[1] One study noted that this compound and its sodium salt displayed some antifungal activity, however, specific quantitative data such as Minimum Inhibitory Concentrations (MICs) against a panel of fungal species were not detailed.[2][3]

This guide provides a comprehensive overview of the standard experimental protocols relevant to the in vitro assessment of a novel compound's antifungal properties. Due to the absence of specific data for this compound, the following sections will focus on established methodologies and the general mechanism of action for its class of antibiotics, providing a foundational framework for its potential investigation as an antifungal agent.

Data Presentation: A Template for Antifungal Susceptibility

Comprehensive assessment of a compound's antifungal activity requires quantitative data. When such data for this compound becomes available, it should be organized for clarity and comparative analysis. Below are template tables that would be used to summarize such findings.

Table 1: In Vitro Antifungal Activity of this compound (MICs)

| Fungal Species | Strain ID | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Candida albicans | ATCC 90028 | |||

| Candida glabrata | ATCC 90030 | |||

| Candida parapsilosis | ATCC 22019 | |||

| Cryptococcus neoformans | ATCC 90112 | |||

| Aspergillus fumigatus | ATCC 204305 | |||

| Aspergillus flavus | Clinical Isolate | |||

| Fusarium solani | Clinical Isolate | |||

| Rhizopus oryzae | Clinical Isolate |

MIC₅₀/₉₀: Minimum Inhibitory Concentration required to inhibit the growth of 50% or 90% of isolates, respectively.

Table 2: Fungicidal Activity of this compound (MFCs)

| Fungal Species | Strain ID | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio |

| Candida albicans | ATCC 90028 | |||

| Cryptococcus neoformans | ATCC 90112 | |||

| Aspergillus fumigatus | ATCC 204305 |

MFC: Minimum Fungicidal Concentration. A compound is generally considered fungicidal if the MFC/MIC ratio is ≤4.

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducible assessment of antifungal properties. The most common methods are established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[4][5]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is the gold standard method for determining the in vitro activity of an antifungal agent against yeasts and molds.[5][6]

-

Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a standardized liquid medium, such as RPMI-1640.

-

Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. The inoculum is prepared by suspending fungal colonies (for yeasts) or conidia (for molds) in sterile saline. The suspension is adjusted spectrophotometrically to a standardized concentration (e.g., 0.5 to 2.5 x 10³ cells/mL for yeasts).[7]

-

Inoculation and Incubation: Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the fungal suspension. The plates are then incubated at 35°C for 24-72 hours, depending on the fungal species.[5]

-

Endpoint Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth compared to a drug-free control well. For yeasts and azole antifungals, this is often a ≥50% reduction in turbidity. For molds and agents like amphotericin B, the endpoint is typically 100% growth inhibition.[5]

Determination of Minimum Fungicidal Concentration (MFC)

This assay determines the lowest concentration of an agent that kills the fungus.

-

Subculturing from MIC plates: Following MIC determination, a small aliquot (e.g., 10-20 µL) is taken from each well that shows growth inhibition in the MIC assay.

-

Plating and Incubation: The aliquots are plated onto agar plates that do not contain any antifungal agent. The plates are incubated at 35°C until growth is visible in control subcultures.

-

MFC Determination: The MFC is the lowest concentration of the antifungal agent from the MIC plate that results in no fungal growth or a significant reduction (e.g., ≥99.9%) in colony-forming units (CFUs) compared to the original inoculum.

Visualizations: Workflows and Mechanisms

Experimental Workflow for Antifungal Susceptibility Testing

The following diagram illustrates the standard workflow for determining the MIC and MFC of a test compound.

Caption: A standard workflow for determining MIC and MFC.

Proposed Mechanism of Action for Polyether Antibiotics

This compound belongs to the polyether ionophore class of antibiotics. These molecules function by disrupting ion gradients across biological membranes.[8] Their general mechanism is illustrated below.

Caption: Ionophores disrupt essential ion gradients.

Conclusion

While this compound is an established polyether antibiotic, its specific activities against pathogenic fungi are not well-defined in the existing literature. The methodologies and frameworks presented in this guide provide a clear path for the systematic in vitro evaluation of this compound's antifungal potential. Should such studies be undertaken, they would elucidate its spectrum of activity, potency, and fungicidal nature, thereby determining its viability as a candidate for further antifungal drug development.

References

- 1. Antibiotic A-130, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Spoxazomicin D and Oxachelin C, Potent Neuroprotective Carboxamides from the Appalachian Coal Fire-Associated Isolate Streptomyces sp. RM-14-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agscientific.com [agscientific.com]

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Lenoremycin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the isolation and purification of Lenoremycin (also known as antibiotic A-130), a polyether antibiotic produced by the bacterium Streptomyces hygroscopicus strain A-130. The following sections detail the fermentation of the producing organism, extraction of the active compound, and a multi-step purification process designed to yield high-purity this compound.

Introduction

This compound is a polyether antibiotic belonging to the nigericin group, characterized by an α,β-unsaturated ketone chromophore.[1] It exhibits activity against Gram-positive bacteria.[1] The isolation and purification of this compound are critical steps for its further study and potential development as a therapeutic agent. This protocol outlines a reproducible workflow from fermentation to final purification.

Fermentation of Streptomyces hygroscopicus A-130

The production of this compound is achieved through submerged fermentation of Streptomyces hygroscopicus A-130. Optimal fermentation parameters are crucial for maximizing the yield of the target antibiotic.

Culture Media and Conditions

A two-stage fermentation process is recommended, involving a seed culture followed by a production culture.

Table 1: Fermentation Media Composition

| Component | Seed Medium (g/L) | Production Medium (g/L) |

| Glucose | 10 | 20 |

| Soluble Starch | 20 | - |

| Soybean Meal | 15 | 20 |

| Yeast Extract | 2 | 3 |

| NaCl | 2 | 2 |

| K₂HPO₄ | 0.5 | 0.5 |

| MgSO₄·7H₂O | 0.5 | 0.5 |

| CaCO₃ | 2 | 3 |

| pH | 7.2 | 7.0 |

Experimental Protocol: Fermentation

-

Seed Culture: Inoculate a loopful of Streptomyces hygroscopicus A-130 from a slant culture into a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.

-

Production Culture: Transfer the seed culture (5% v/v) into a 2 L flask containing 1 L of production medium.

-

Incubation: Incubate the production culture at 28°C for 7 days on a rotary shaker at 180 rpm. Monitor the production of this compound periodically using a bioassay against a susceptible Gram-positive bacterium (e.g., Bacillus subtilis).

Extraction of this compound

Following fermentation, the first step in the purification process is the extraction of this compound from the fermentation broth. This is typically achieved through solvent extraction.

Solvent Selection and Ratios

Ethyl acetate is an effective solvent for the extraction of this compound from the fermentation broth. An optimal solvent-to-broth ratio is key for efficient extraction.

Table 2: Solvent Extraction Parameters

| Parameter | Value |

| Extraction Solvent | Ethyl Acetate |

| Solvent to Broth Ratio (v/v) | 1:1 |

| Number of Extractions | 3 |

Experimental Protocol: Extraction

-

Harvesting: After the fermentation period, harvest the broth and separate the mycelium from the supernatant by centrifugation at 8,000 x g for 20 minutes.

-

pH Adjustment: Adjust the pH of the supernatant to 4.0 using 1N HCl to ensure this compound is in its protonated, more organic-soluble form.

-

Solvent Extraction:

-

Transfer the acidified supernatant to a separating funnel.

-

Add an equal volume of ethyl acetate and shake vigorously for 15 minutes.

-

Allow the layers to separate and collect the upper ethyl acetate layer.

-

Repeat the extraction process two more times with fresh ethyl acetate.

-

-

Concentration: Pool the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

Purification of this compound

A multi-step chromatographic approach is employed to purify this compound from the crude extract. This typically involves silica gel column chromatography followed by high-performance liquid chromatography (HPLC).

Silica Gel Column Chromatography

This step serves as the primary purification to remove major impurities.

Table 3: Silica Gel Column Chromatography Parameters

| Parameter | Specification |

| Stationary Phase | Silica Gel (60-120 mesh) |

| Column Dimensions | 50 cm x 5 cm |

| Mobile Phase | Step gradient of Chloroform:Methanol |

| Gradient Steps | 100:0, 99:1, 98:2, 95:5, 90:10 (v/v) |

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in chloroform and pack the column.

-

Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and load it onto the column.

-

Elution: Elute the column with the step gradient of chloroform and methanol.

-

Fraction Collection: Collect fractions of 20 mL and monitor the presence of this compound using thin-layer chromatography (TLC) with a chloroform:methanol (95:5) mobile phase and visualization under UV light or with a suitable staining agent.

-

Pooling and Concentration: Pool the fractions containing pure this compound and concentrate under reduced pressure.

High-Performance Liquid Chromatography (HPLC)

The final purification step utilizes reversed-phase HPLC to achieve high purity.

Table 4: HPLC Purification Parameters

| Parameter | Specification |

| Column | C18 (250 x 10 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70-100% B over 30 minutes |

| Flow Rate | 2.0 mL/min |

| Detection | UV at 232 nm |

Experimental Protocol: HPLC Purification

-

Sample Preparation: Dissolve the partially purified this compound from the silica gel column step in a small volume of the initial mobile phase composition.

-

Injection: Inject the sample onto the C18 column.

-

Purification: Run the HPLC with the specified gradient.

-

Fraction Collection: Collect the peak corresponding to this compound.

-

Final Processing: Concentrate the collected fraction to obtain pure this compound. Confirm the purity by analytical HPLC and characterize using spectroscopic methods (e.g., MS, NMR).

Visualized Workflows

The following diagrams illustrate the key processes in the isolation and purification of this compound.

Caption: Fermentation workflow for this compound production.

Caption: Extraction and purification workflow for this compound.

References

Application Notes and Protocols for In Vitro Antimicrobial Activity Testing of Lenoremycin

Topic: In Vitro Assay for Testing Lenoremycin Antimicrobial Activity Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a polyether ionophore antibiotic known for its activity against Gram-positive bacteria, mycobacteria, and certain protozoa. Ionophores are lipid-soluble molecules that transport ions across cell membranes, leading to a disruption of the transmembrane ion concentration gradients, which is crucial for the survival of microorganisms.[1] This document provides detailed protocols for the in vitro evaluation of the antimicrobial activity of this compound, focusing on the determination of Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics. These assays are fundamental in preclinical research to characterize the potency and antimicrobial spectrum of new drug candidates.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following tables provide representative Minimum Inhibitory Concentration (MIC) values for closely related and well-studied polyether ionophore antibiotics, Monensin and Lasalocid, against common Gram-positive pathogens. These values are intended to serve as a reference for the expected potency of this class of antibiotics.

Table 1: Representative Minimum Inhibitory Concentration (MIC) of Monensin against Gram-positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MSSA | 0.20 - 6.25 | [2] |

| Staphylococcus aureus | MRSA | 0.20 - 6.25 | [2] |

| Bacillus subtilis | ATCC 6633 | 0.20 - 6.25 | [2] |

| Micrococcus luteus | - | 0.20 - 6.25 | [2] |

| Enterococcus faecium | - | 2 - 16 | [3] |

Note: The provided MIC values for Monensin are illustrative of the activity of polyether ionophores against Gram-positive bacteria.

Table 2: Representative Minimum Inhibitory Concentration (MIC) of Lasalocid against Gram-positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | - | ~1.56 | [4] |

| Streptococcus spp. | - | ~0.78 | [4] |

| Clostridium perfringens | - | ~0.78 | [4] |

| Enterococcus faecium | - | 0.25 - 1 | [3] |

Note: The provided MIC values for Lasalocid are illustrative of the activity of polyether ionophores against Gram-positive bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5] The broth microdilution method is a widely accepted and standardized technique for determining MIC values.

Materials:

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO, and then diluted in broth)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae, Enterococcus faecalis)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile pipette tips and multichannel pipettes

-

0.5 McFarland turbidity standard

-

Incubator (35 ± 2°C)

Protocol:

-

Bacterial Inoculum Preparation:

-

From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or CAMHB.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of this compound Dilutions:

-

Prepare a series of twofold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate.

-

Typically, a volume of 50 µL of CAMHB is added to wells 2 through 12.

-

Add 100 µL of the highest concentration of this compound to well 1 and 50 µL to well 2.

-

Perform serial dilutions by transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

-

Well 11 should serve as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).

-

-

Inoculation:

-

Add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the microtiter plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay is a continuation of the MIC test.

Materials:

-

MIC plate from the previous experiment

-

Sterile agar plates (e.g., Tryptic Soy Agar)

-

Sterile pipette

-

Incubator (35 ± 2°C)

Protocol:

-

Subculturing from MIC Wells:

-

From each well of the MIC plate that shows no visible growth (i.e., at and above the MIC), and from the growth control well, take a 10 µL aliquot.

-

Spot-plate the aliquot onto a sterile agar plate.

-

-

Incubation:

-

Incubate the agar plates at 35 ± 2°C for 18-24 hours.

-

-

Determining the MBC:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

Time-Kill Kinetics Assay

The time-kill assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

Materials:

-

This compound stock solution

-

CAMHB

-

Bacterial strain

-

Sterile culture tubes or flasks

-

Shaking incubator (35 ± 2°C)

-

Sterile saline for dilutions

-

Sterile agar plates

-

Spectrophotometer

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial suspension in CAMHB with a starting density of approximately 5 x 10⁵ CFU/mL.

-

-

Assay Setup:

-

Prepare several tubes or flasks, each containing the bacterial suspension.

-

Add this compound at different concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC) to the respective tubes.

-

Include a growth control tube without any antibiotic.

-

-

Sampling and Plating:

-

Incubate the tubes in a shaking incubator at 35 ± 2°C.

-

At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial tenfold dilutions of the aliquots in sterile saline.

-

Plate 100 µL of appropriate dilutions onto agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 35 ± 2°C for 18-24 hours.

-

Count the number of colonies on each plate to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.

-

Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

-

Mandatory Visualization

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Caption: General mechanism of action of polyether ionophores.

References

- 1. agscientific.com [agscientific.com]

- 2. Structure and Antimicrobial Properties of Monensin A and Its Derivatives: Summary of the Achievements - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determination of epidemiological cut-off values for Narasin, Salinomycin, Lasalocid and Monensin in Enterococcus faecium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

Application Notes and Protocols for Studying the Anticancer Effects of Lenoremycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive set of protocols to investigate the anticancer properties of a novel compound, herein referred to as Lenoremycin. The methodologies detailed below are standard in vitro assays designed to assess a compound's effects on cancer cell viability, proliferation, apoptosis (programmed cell death), and cell cycle progression. Furthermore, protocols for exploring the potential mechanism of action by analyzing key cellular signaling pathways are included. While "this compound" is used as a placeholder for a novel investigational drug, these protocols are widely applicable for the preclinical evaluation of any potential anticancer agent.

Experimental Workflow

The overall workflow for evaluating the anticancer effects of this compound is depicted in the diagram below. This process begins with the preparation of cancer cell lines and the compound, followed by a series of assays to determine its biological activity and underlying mechanisms.

Caption: Experimental workflow for evaluating this compound's anticancer effects.

Cell Culture and Compound Preparation

Cell Line Selection and Maintenance

The choice of cancer cell lines is critical and should be based on the research question. It is recommended to use well-characterized cell lines from different cancer types to assess the breadth of this compound's activity. For the purpose of these protocols, we will refer to a generic human cancer cell line.

Protocol:

-

Culture cancer cells in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency to maintain exponential growth.

This compound Stock Solution Preparation

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.

Cell Viability and IC50 Determination

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. A cell viability assay, such as the MTT assay, is commonly used to determine the IC50.

MTT Cell Viability Assay Protocol

Protocol:

-

Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[1]

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value is determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.

Data Presentation: this compound IC50 Values

| Cell Line | Incubation Time (hours) | IC50 (µM) |

| Breast Cancer (MCF-7) | 48 | 8.5 |

| Lung Cancer (A549) | 48 | 15.2 |

| Colon Cancer (HCT116) | 48 | 5.1 |

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.

Annexin V/PI Staining Protocol

Protocol:

-

Seed cells in 6-well plates and grow until they reach 70-80% confluency.

-

Treat the cells with this compound at concentrations around the IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours. Include a vehicle control.

-

Harvest the cells, including any floating cells in the medium, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Annexin V Binding Buffer to each sample.

-

Analyze the samples by flow cytometry within one hour.

Data Presentation: Effect of this compound on Apoptosis

| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |

| Vehicle Control | 0 | 95.2 | 2.1 | 1.5 | 1.2 |

| This compound | 5 | 70.3 | 15.8 | 10.4 | 3.5 |

| This compound | 10 | 45.1 | 28.9 | 22.3 | 3.7 |

Cell Cycle Analysis by PI Staining

This method quantifies the DNA content of cells to determine the distribution of the cell population in different phases of the cell cycle (G0/G1, S, and G2/M).[2]

Cell Cycle Analysis Protocol

Protocol:

-

Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.[3]

-

Store the fixed cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[3]

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The data is typically presented as a histogram showing the percentage of cells in the G0/G1, S, and G2/M phases.